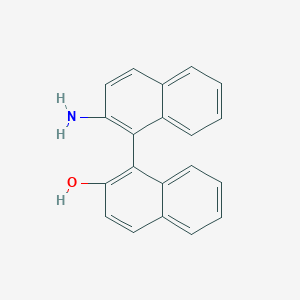

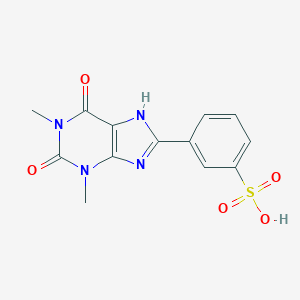

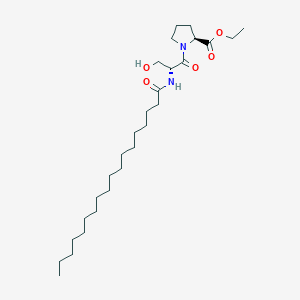

![molecular formula C7H3Cl3N2 B143662 2,6,7-Trichloroimidazo[1,2-A]pyridine CAS No. 131773-47-2](/img/structure/B143662.png)

2,6,7-Trichloroimidazo[1,2-A]pyridine

Descripción general

Descripción

2,6,7-Trichloroimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C7H3Cl3N2 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The compound has an average mass of 221.471 Da and a monoisotopic mass of 219.936188 Da .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as 2,6,7-Trichloroimidazo[1,2-A]pyridine, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has also been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of 2,6,7-Trichloroimidazo[1,2-A]pyridine is characterized by an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure consisting of an imidazole ring and a pyridine ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 2,6,7-Trichloroimidazo[1,2-A]pyridine, can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

2,6,7-Trichloroimidazo[1,2-a]pyridine has been utilized in the synthesis of acyclic C-nucleoside analogs, which were then evaluated for antiviral activity against human cytomegalovirus and herpes simplex virus, type 1. Notably, none of the trichloro analogs demonstrated significant antiviral activity at non-cytotoxic concentrations (Williams et al., 2003).

Antiviral Research

The compound also played a role in the development of erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides. Among these, the alpha-d anomer of 2,6,7-trichloro-3-(erythrofuranosyl)imidazo[1,2-a]pyridine proved to be the most active against human cytomegalovirus (HCMV) and HSV-1 (Gudmundsson et al., 2003).

Therapeutic Potential

Research on the imidazo[1,2-a]pyridine scaffold, which includes 2,6,7-trichloroimidazo[1,2-a]pyridine, reveals its potential as a therapeutic agent. This scaffold has been represented in various marketed preparations and has applications in areas like anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).

Chemical Synthesis

The compound has been involved in studies related to chemical synthesis, such as the development of palladium-catalyzed C-H alkenylation methods. These methods have been applied to a variety of imidazo[1,2-a]pyridine derivatives, including those with chloro substituents (Koubachi et al., 2008).

Chemistry of Heterocyclic Compounds

Its role in the synthesis of heterocyclic compounds, particularly in reactions involving dihalocarbenes and 2-(benzylideneamino)pyridines, is significant. These reactions produce various derivatives, including 2-aryl-3-haloimidazo[1,2-a]pyridines (Khlebnikov et al., 1991).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on 2,6,7-Trichloroimidazo[1,2-A]pyridine and other imidazo[1,2-a]pyridine derivatives could involve the development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects . Additionally, given the wide range of applications of these compounds in medicinal chemistry, further exploration of their potential uses in drug development could be a promising area of research .

Propiedades

IUPAC Name |

2,6,7-trichloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3N2/c8-4-1-7-11-6(10)3-12(7)2-5(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXKPYCRNDDSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN2C1=NC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443429 | |

| Record name | 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6,7-Trichloroimidazo[1,2-A]pyridine | |

CAS RN |

131773-47-2 | |

| Record name | 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

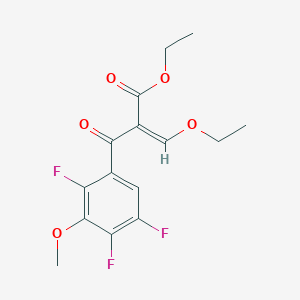

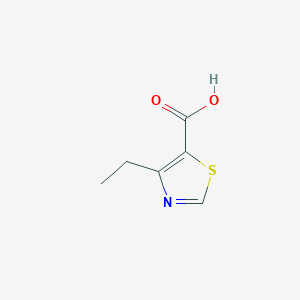

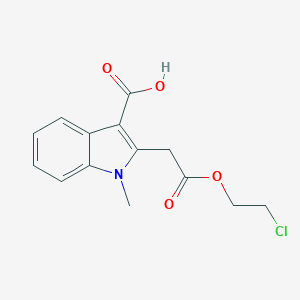

![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

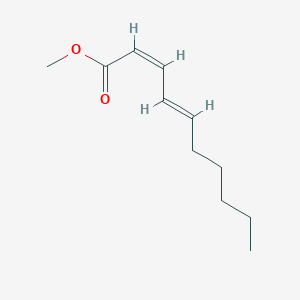

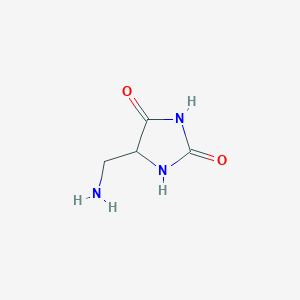

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)

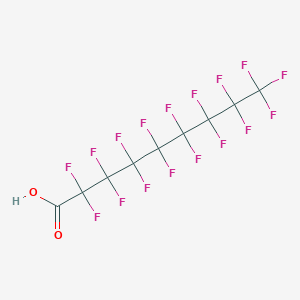

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)

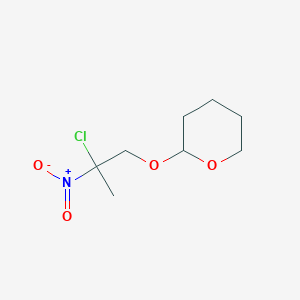

![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)